![molecular formula C15H15NO3 B2766521 4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid CAS No. 1370592-87-2](/img/structure/B2766521.png)

4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

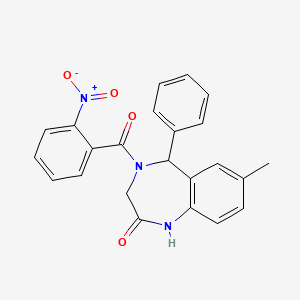

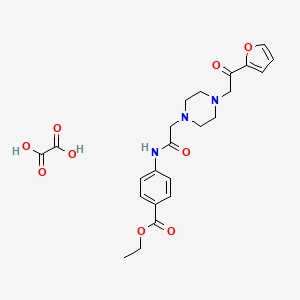

“4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid” is a compound that is related to aminomethylbenzoic acid . Aminomethylbenzoic acid, more precisely, 4-aminomethylbenzoic acid or p-aminomethylbenzoic acid (PAMBA), is an antifibrinolytic . It is also related to 4-(Aminomethyl)benzoic acid, which is a bioactive peptide with potent GPR54 (a G protein-coupled receptor) agonistic activity .

Aplicaciones Científicas De Investigación

Polyaniline Doping

4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid and its derivatives like 2-hydroxybenzoic acid have been used as dopants for polyaniline. This doping process enhances the electrical conductivity of polyaniline, making it a useful material in advanced technologies (Amarnath & Palaniappan, 2005).

Enzyme Inhibition

The compound and its related structures, such as 2-Benzyl-5-cyano-4-oxopentanoic acid, have been studied for their potential as mechanism-based inactivators of enzymes like zinc protease carboxypeptidase A (Mobashery et al., 1990).

Synthesis of Derivatives

This compound has been utilized in synthesizing various derivatives, which are crucial for developing radio-pharmaceutical compounds (Taylor et al., 1996).

Natural Product Derivation

The compound has been identified in the derivation of natural products like amino acid derivatives from plants such as Gastrodia elata. These natural compounds have potential applications in medicinal chemistry (Guo et al., 2015).

Hydroxyl Function Protection

Derivatives of this compound, like 4-nitrobenzyl, have been used for protecting hydroxyl functions in synthetic chemistry, which is vital for various chemical synthesis processes (Kukase et al., 1990).

Sensitivity and Reactivity

The compound has been part of studies in synthesizing high sensitivity Trinder reagents like 2,4,6-Tribromo-3-hydroxybenzoic acid. These reagents have applications in enzymatic methods for substance detection and quantification (Yu-chuan, 2012).

Biomagnification in Marine Environments

The 4-Hydroxy derivative of benzoic acid has been studied for its biomagnification in marine food webs, providing insights into the environmental impact and behavior of chemical compounds in aquatic systems (Xue et al., 2017).

Synthesis and Characterization

Studies have also been conducted on the synthesis, characterization, and application of polymers derived from compounds like 4-[(2-hydroxybenzylidene)amino]benzoic acid, emphasizing the material's potential in semiconductor technology (Kaya & Bilici, 2006).

Mecanismo De Acción

Mode of Action

It’s possible that the compound interacts with its targets through the hydroxybenzyl and aminomethyl groups, which are common functional groups known to participate in various chemical reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Understanding these effects requires further experimental studies .

Propiedades

IUPAC Name |

4-[[(2-hydroxyphenyl)methylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-14-4-2-1-3-13(14)10-16-9-11-5-7-12(8-6-11)15(18)19/h1-8,16-17H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYYYHFRRKKWOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2766442.png)

![Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2766447.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2766449.png)

![6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2766450.png)

![N-(4-acetylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2766461.png)